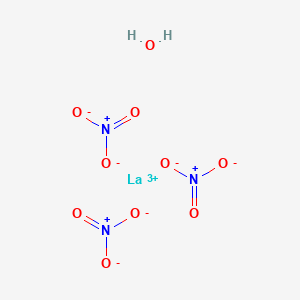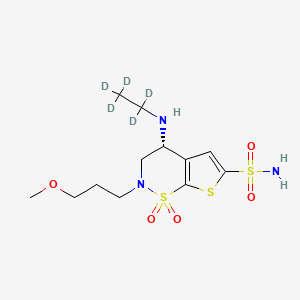
(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol
Overview
Description
(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group, an epoxy ring, and a triethylsilyl-protected naphthol moiety. Its stereochemistry is defined by the (4S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Dichlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the dichloro substituents. This can be achieved using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Epoxidation: The next step is the formation of the epoxy ring. This can be done through the epoxidation of an alkene precursor using peracids such as m-chloroperoxybenzoic acid (m-CPBA).
Naphthol Protection: The naphthol group is protected using triethylsilyl chloride (TESCl) in the presence of a base like imidazole to prevent unwanted reactions during subsequent steps.
Coupling and Final Assembly: The protected naphthol is then coupled with the dichlorophenyl-epoxy intermediate under conditions that promote the formation of the final product. This often involves the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Deprotection: The triethylsilyl group can be removed under acidic conditions or using fluoride sources like tetrabutylammonium fluoride (TBAF) to yield the free naphthol.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like NH₃ or RSH in polar solvents.
Deprotection: TBAF in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions would result in derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique structural features.
Mechanism of Action
The mechanism by which (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The dichlorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-naphthol: Lacks the triethylsilyl protection, making it more reactive.
(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-methyl-1-naphthol: Has a methyl group instead of triethylsilyl, affecting its solubility and reactivity.
(4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-tert-butyldimethylsilyl-1-naphthol: Uses a different silyl protecting group, influencing its stability and deprotection conditions.
Uniqueness
The presence of the triethylsilyl group in (4S)-(3’,4’-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol provides unique advantages in terms of stability and reactivity. This protection allows for selective reactions at other sites of the molecule without interference from the naphthol group, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
[(3S)-3-(3,4-dichlorophenyl)-2,3-dihydro-1aH-naphtho[1,2-b]oxiren-7b-yl]oxy-triethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Cl2O2Si/c1-4-27(5-2,6-3)26-22-18-10-8-7-9-16(18)17(14-21(22)25-22)15-11-12-19(23)20(24)13-15/h7-13,17,21H,4-6,14H2,1-3H3/t17-,21?,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNMUXYKKYGKEC-YTXWROIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC12C(O1)CC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)OC12C(O1)C[C@H](C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661915 | |
| Record name | {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217528-57-8 | |
| Record name | {[(3S)-3-(3,4-Dichlorophenyl)-2,3-dihydronaphtho[1,2-b]oxiren-7b(1aH)-yl]oxy}(triethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


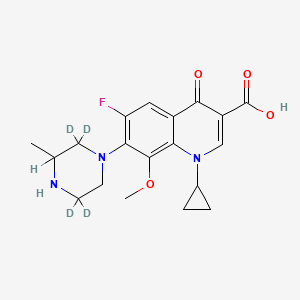

![1-(1-Azabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B563248.png)
![(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B563253.png)


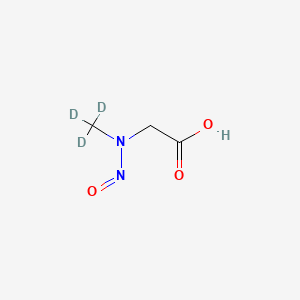

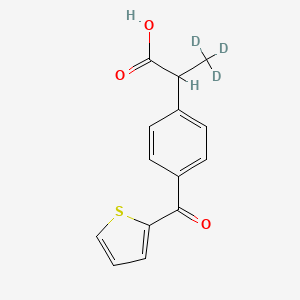
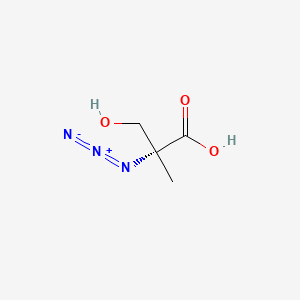
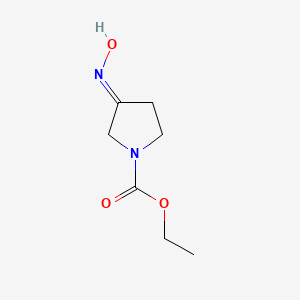
![2-Amino-3-(methyl-d3)-4-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B563264.png)
